Hesperadin

概要

説明

ヘスペラジンは、オーロラキナーゼ、特にオーロラAおよびオーロラBの阻害における役割で知られる低分子阻害剤です 。これらのキナーゼは、細胞分裂中の染色体の配向と分離に不可欠です。

準備方法

合成経路と反応条件

ヘスペラジンは、インダリノンコアの形成を含む一連の化学反応によって合成することができます。 合成経路は、一般的に、アニリン誘導体とイサチン誘導体の縮合、続いて必要な官能基を導入するためのさらなる修飾を含みます 。反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の生成物が得られるようにします。

工業生産方法

ヘスペラジンの工業生産には、ラボでの合成方法をより大きな反応器にスケールアップし、収率と純度を高めるために反応条件を最適化することが含まれます。 これには、連続フロー反応器の使用、高度な精製技術、および最終製品の一貫性と再現性を確保するための厳格な品質管理対策が含まれる場合があります .

化学反応の分析

反応の種類

ヘスペラジンは、次のようなさまざまな化学反応を受けます。

酸化: ヘスペラジンは、酸化されて異なる誘導体を形成することができ、生物活性は変化する可能性があります。

還元: 還元反応は、ヘスペラジン上の官能基を変性させる可能性があり、その阻害特性を変える可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 条件は、多くの場合、制御された温度、特定の溶媒、および触媒を伴い、反応を完了に導きます .

形成される主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたさまざまなヘスペラジン誘導体があります。 これらの誘導体は、生物活性と潜在的な治療用途についてさらに研究することができます .

科学研究の応用

ヘスペラジンは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Cancer Therapy

Hesperadin has shown significant potential in cancer treatment through its ability to regulate cell signaling pathways involved in tumor growth and apoptosis.

Case Studies

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

Cardiovascular Health

This compound's role extends into cardiovascular research, where it contributes to vascular protection and management of cardiovascular risk factors.

Case Studies

作用機序

ヘスペラジンは、オーロラAおよびオーロラBキナーゼの活性部位に結合して、その活性を阻害することにより、効果を発揮します。 この阻害は、細胞分裂中の染色体の適切な配向と分離を破壊し、癌細胞の細胞周期停止とアポトーシスを引き起こします 。 ヘスペラジンの分子標的には、これらのキナーゼのATP結合部位が含まれ、関与する経路は主に有糸分裂の調節に関連しています .

類似の化合物との比較

類似の化合物

VX-680: 作用機序が類似した別のオーロラキナーゼ阻害剤。

ZM447439: オーロラキナーゼを阻害し、癌治療における可能性について研究されています.

ヘスペラジンの独自性

ヘスペラジンは、オーロラAおよびオーロラBキナーゼの両方を特異的に阻害するという独自性を持ち、これらのキナーゼが細胞分裂において果たす役割を研究するための貴重なツールとなっています。 癌細胞の細胞周期停止とアポトーシスを誘導する能力は、治療薬としての可能性を示しています .

類似化合物との比較

Similar Compounds

VX-680: Another aurora kinase inhibitor with similar mechanisms of action.

ZM447439: Inhibits aurora kinases and has been studied for its potential in cancer therapy.

Uniqueness of Hesperadin

This compound is unique in its specific inhibition of both Aurora A and Aurora B kinases, making it a valuable tool for studying the roles of these kinases in cell division. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .

生物活性

Hesperadin is a small molecule that has garnered attention for its biological activities, particularly in cancer research and cellular biology. As an inhibitor of the Aurora B kinase, it plays a crucial role in mitosis and has implications for cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions primarily as an Aurora B kinase inhibitor , which is essential for proper chromosome segregation during mitosis. By inhibiting Aurora B, this compound disrupts the attachment of chromosomes to the mitotic spindle, leading to defects in chromosome alignment and segregation. This mechanism results in polyploidy and cell cycle arrest in cancer cells.

Key Findings

- Chromosomal Effects : this compound-treated cells exhibit significant defects in chromosome biorientation. Time-lapse studies have shown that cells can enter anaphase with improperly aligned chromosomes, indicating a failure in checkpoint signaling due to inhibited Aurora B activity .

- Antitumor Activity : Research indicates that this compound effectively inhibits the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. For instance, this compound was found to induce apoptosis in MCF-7 cells by depleting glutathione levels and increasing lactate dehydrogenase activity . In another study, it was shown to enhance apoptosis in A549 cells in a dose-dependent manner .

- Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 phase in HeLa cells. This effect is concentration-dependent, with increased numbers of cells being retained in this phase when treated with higher concentrations of this compound .

Biological Activities

The biological activities of this compound extend beyond its role as a kinase inhibitor:

- Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .

- Anti-inflammatory Effects : Studies have demonstrated the ability of this compound to reduce inflammation markers, suggesting potential applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : The compound has been shown to induce cytotoxic effects on various cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Comparative Studies

A comparative analysis of this compound with other compounds reveals its unique properties:

| Compound | Mechanism | Cancer Cell Lines Affected | Notable Effects |

|---|---|---|---|

| This compound | Aurora B kinase inhibitor | MCF-7, A549 | Induces apoptosis, causes cell cycle arrest |

| VX-680 | Aurora kinase inhibitor | Various | Similar effects on mitotic progression |

| ZM447439 | Aurora kinase inhibitor | Various | Induces polyploidy |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : In rats with chemically induced breast cancer, daily administration of this compound significantly reduced lipid peroxidation markers and restored normal enzyme activity related to membrane integrity .

- Liver Cancer Prevention : In a study involving diethylnitrosamine (DEN)-induced hepatocarcinogenesis, this compound administration led to reduced oxidative stress markers and improved liver function indicators compared to untreated controls .

特性

IUPAC Name |

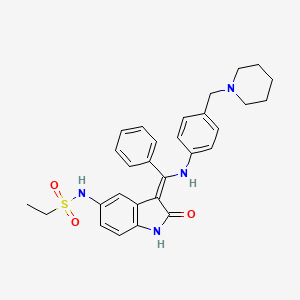

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHIYZMIFPJROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195086 | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422513-13-1 | |

| Record name | Hesperadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。